molecular formula C4H5Br B041608 1-Bromo-2-butyne CAS No. 3355-28-0

1-Bromo-2-butyne

Cat. No.: B041608
CAS No.: 3355-28-0
M. Wt: 132.99 g/mol
InChI Key: LNNXOEHOXSYWLD-UHFFFAOYSA-N
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Description

1-Bromo-2-butyne is a propargyl bromide derivative. It is one of the constitutional isomer of bromo butyne. Its Br-loss threshold photoionization breakdown diagram has been analyzed to derive dissociative photoionization thresholds to C4H5+ production. It participates in the preparation of linagliptin.

Scientific Research Applications

  • Synthesis of Lower Homologues of Bromoacetylene : It is utilized to produce lower homologues of bromoacetylene in excellent yield, as described by Brandsma and Verkruijsse (1990) in their work on practical and safe procedures for the preparation of these homologues (Brandsma & Verkruijsse, 1990).

  • Synthesis of Complex Organic Compounds : Etournaud and Wyler (1973) reported its use in the synthesis of 1,1,6,6-tetraethoxycarbonyl-cyclodeca-3,8-diyne (Etournaud & Wyler, 1973).

  • Vibrational Properties of Acetylenes : Cleveland and Murray (1943) studied its role in understanding the vibrational properties of acetylenes (Cleveland & Murray, 1943).

  • Synthesis of 4-Trimethylsilyl-2-Butyn-1-Ol : Wein, Tong, and McDonald (2012) demonstrated its use in the economical synthesis of 4-trimethylsilyl-2-butyn-1-ol (Wein, Tong, & McDonald, 2012).

  • Hydrogenation of Unsaturated Hydrocarbons : Boitiaux, Cosyns, and Robert (1987) utilized 1-Bromo-2-butyne as a model for studying the hydrogenation of unsaturated hydrocarbons on platinum-supported catalysts (Boitiaux, Cosyns, & Robert, 1987).

  • Synthesis of Derivatives : Qun (2003) used it in the synthesis of 2-butyne-1,4-dibromo and 2-butyne-1,4-diol diacetate (Qun, 2003).

  • Precursor for Antibiotics : Llebaria, Camps, and Moretó (1993) identified it as a precursor of the antibiotic methylenomicyn B (Llebaria, Camps, & Moretó, 1993).

Mechanism of Action

Target of Action

1-Bromo-2-butyne is a propargyl bromide derivative . It is primarily used as a reagent in organic synthesis . Its primary targets are organic compounds that can undergo nucleophilic substitution or addition reactions .

Mode of Action

This compound interacts with its targets through a process known as nucleophilic substitution. In this process, a nucleophile (an electron-rich species) donates an electron pair to an electrophile (an electron-deficient species) to form a chemical bond . The bromine atom in this compound acts as a leaving group, making the compound a good electrophile .

Biochemical Pathways

This compound participates in several biochemical pathways. For instance, it has been used in the alkylation of L-tryptophan methyl ester . It was also used as a source to generate CH3CCCH2 radicals to investigate the reaction kinetics of these radicals with NO and NO2 . Furthermore, it may be used in the synthesis of various compounds, including 4-butynyloxybenzene sulfonyl chloride, mono-propargylated diene derivative, isopropylbut-2-ynylamine, allenylcyclobutanol derivatives, and axially chiral teranyl compounds .

Result of Action

The result of this compound’s action is the formation of new organic compounds through nucleophilic substitution or addition reactions . The specific products formed would depend on the nucleophile used in the reaction .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the compound should be stored in a well-ventilated place and kept cool . It is also important to take precautionary measures against static discharges .

Future Directions

1-Bromo-2-butyne has been used in the preparation of linagliptin . It has potential applications in the synthesis of various compounds, including 4-butynyloxybenzene sulfonyl chloride, mono-propargylated diene derivative, isopropylbut-2-ynylamine, allenylcyclobutanol derivatives, allyl-[4-(but-2-ynyloxy)phenyl]sulfane, allenylindium, alkynyl alcohols, and axially chiral teranyl compounds .

Properties

IUPAC Name

1-bromobut-2-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5Br/c1-2-3-4-5/h4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNNXOEHOXSYWLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373595
Record name 1-Bromo-2-butyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3355-28-0
Record name 1-Bromo-2-butyne
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3355-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2-butyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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